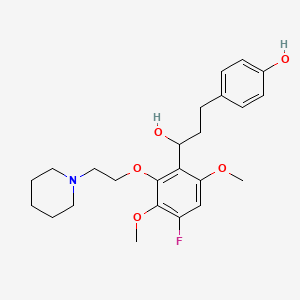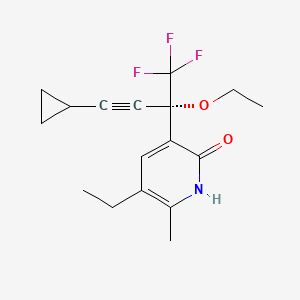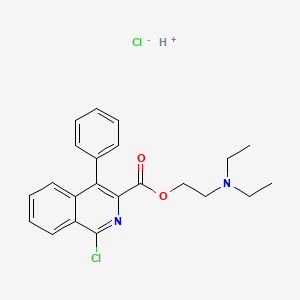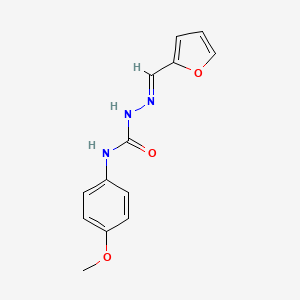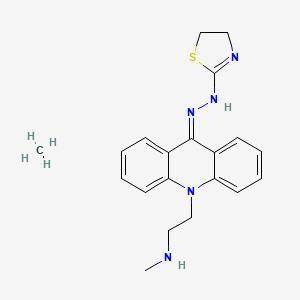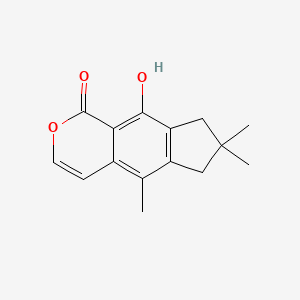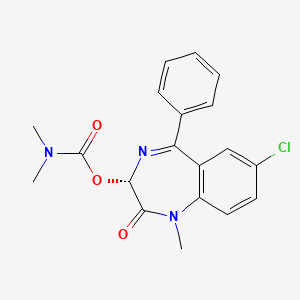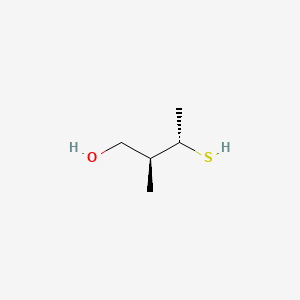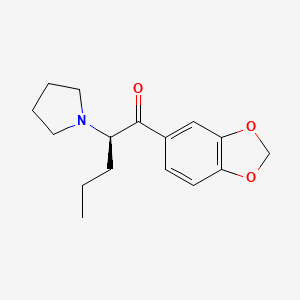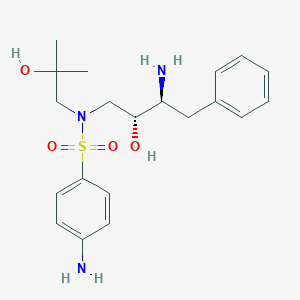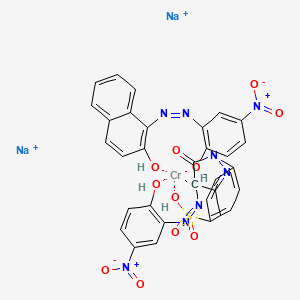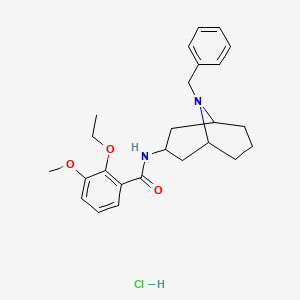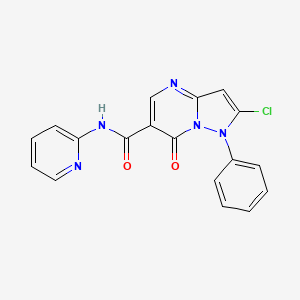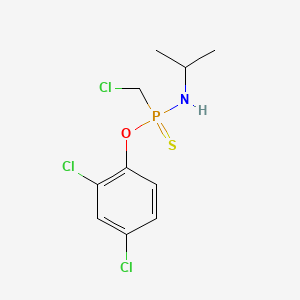
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate: is a chemical compound known for its applications in various fields, including agriculture and industry. It is an organophosphorus compound with significant herbicidal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and safety, given the compound’s potential toxicity .
Análisis De Reacciones Químicas
Types of Reactions: O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions may produce various substituted phosphonamidothioates .
Aplicaciones Científicas De Investigación
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its herbicidal activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves the inhibition of specific enzymes in plants, leading to their death. The compound targets molecular pathways involved in plant growth and development, disrupting essential processes and ultimately causing the plant to wither and die .
Comparación Con Compuestos Similares
- O-(2,4-Dichlorophenyl) O-methyl (1-methylethyl)phosphoramidothioate
- Chlorpyrifos
- Glyphosate
Comparison: Compared to similar compounds, O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate is unique due to its specific chemical structure, which imparts distinct herbicidal properties. While other compounds like chlorpyrifos and glyphosate are also used as herbicides, they differ in their mechanisms of action and target enzymes .
Propiedades
Número CAS |
18361-88-1 |
|---|---|
Fórmula molecular |
C10H13Cl3NOPS |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
N-[chloromethyl-(2,4-dichlorophenoxy)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C10H13Cl3NOPS/c1-7(2)14-16(17,6-11)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,17) |
Clave InChI |
RVCWYKCFJRRIRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NP(=S)(CCl)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



